![molecular formula C46H74O17 B12829216 (3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12829216.png)
(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
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Overview
Description
The compound “(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde” is a complex organic molecule with multiple functional groups. It features a cyclopenta[a]phenanthrene core, which is a common structural motif in many natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. Typical synthetic routes might include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization reactions.
Functional Group Transformations: Introduction of hydroxyl, oxolan, and other functional groups through various organic reactions.
Stereoselective Synthesis: Ensuring the correct stereochemistry at each chiral center using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as chromatography to purify the final product.
Automation: Use of automated systems to control reaction conditions and monitor progress.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction might yield alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
It might have biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, the compound could be used in the synthesis of materials, agrochemicals, or other valuable products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Steroids: Compounds with a similar cyclopenta[a]phenanthrene core.
Terpenoids: Natural products with similar functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which might confer unique biological or chemical properties.
Properties
Molecular Formula |
C46H74O17 |
---|---|
Molecular Weight |
899.1 g/mol |
IUPAC Name |
(3S,8R,10S,14R)-17-[(3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C46H74O17/c1-21(2)16-23-17-46(56,41(55)60-23)25-10-13-43(6)24(25)8-9-29-44(43,7)14-11-28-42(4,5)30(12-15-45(28,29)20-47)61-40-37(63-39-35(54)33(52)31(50)22(3)59-39)36(27(49)19-58-40)62-38-34(53)32(51)26(48)18-57-38/h16,20,22-41,48-56H,8-15,17-19H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29?,30-,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,43+,44+,45+,46-/m0/s1 |
InChI Key |
JJURGRVZASRDDE-JZGHOLNCSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2O[C@H]3CC[C@@]4(C5CCC6C(CC[C@]6([C@@]5(CCC4C3(C)C)C)C)[C@]7(CC(OC7O)C=C(C)C)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O |
Origin of Product |
United States |
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